Germanicol acetate

Enzyme Inhibition DGAT1 Triterpenoids

Sourcing a reliable DGAT1 control with verified weak potency? Germanicol acetate delivers consistent IC50 > 0.25 mM, enabling precise benchmarking of novel inhibitors. • Weak DGAT1 inhibition confirmed; ideal for medicinal chemistry scaffold design & selectivity profiling. • Allelopathic activity validated from Euphorbia heterophylla; serves as a phytotoxicity reference standard. • ≥98% purity by HPLC ensures reproducible metabolomics & natural product ID. Global shipping with blue ice; bulk & custom sizes available upon request.

Molecular Formula C32H54O2
Molecular Weight 470.782
CAS No. 10483-91-7
Cat. No. B593601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanicol acetate
CAS10483-91-7
Molecular FormulaC32H54O2
Molecular Weight470.782
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C
InChIInChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3/t22-,24+,25-,26+,29-,30+,31-,32-/m1/s1
InChIKeyCKMSWXUYNUPNIS-AYXRHSCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Germanicol Acetate: Properties and Natural Abundance


Germanicol acetate (CAS 10483-91-7) is a pentacyclic triterpene acetate with the molecular formula C32H52O2 and a molecular weight of 468.75 g/mol . It is an acetylated derivative of the triterpene alcohol germanicol and is found in various plant species, including Euphorbia and Lactuca sativa (lettuce), often co-occurring with a range of structurally similar triterpene acetates [1].

1
Phytochemical reference standard for pentacyclic triterpene acetate profiling
2
Co-occurrence pattern research with structurally similar triterpene acetates in plant extracts
3
Analytical identification via distinct chromatographic and spectral properties

Germanicol Acetate: Unsupported Substitution by Analogues


While germanicol acetate belongs to a large class of pentacyclic triterpene acetates, its specific biological profile is not interchangeable with its structural analogs. Compounds like β-amyrin acetate, α-amyrin acetate, and lupeol acetate share a common core but differ in the position and stereochemistry of their methyl groups and double bonds, leading to distinct interactions with biological targets. For example, germanicol acetate is a weak inhibitor of diacylglycerol acyltransferase 1 (DGAT1) with an IC50 > 0.25 mM, while a closely related triterpene acid, methyl ursolate, is approximately 10-fold more potent [1]. This demonstrates that even minor structural variations among triterpenes can result in significant differences in enzyme inhibition potency, making direct substitution unreliable without comparative data.

Analogues β-Amyrin, α-amyrin and lupeol acetates may differ in target interactions due to stereochemical and double-bond variations.
Potency DGAT1 inhibition context may shift substantially among triterpenes; minor structural changes can alter enzyme inhibition profile.
Interchangeability Biological profile may not transfer without direct comparative data; direct substitution is not supported.

Germanicol Acetate: Comparative Evidence


DGAT1 Inhibition: Weak Activity

Germanicol acetate exhibits weak inhibitory activity against the enzyme diacylglycerol acyltransferase 1 (DGAT1). In a standardized rat liver microsome assay, germanicol acetate was found to have an IC50 value > 0.25 mM [1]. This potency is approximately 10-fold weaker than that of the structurally related triterpene acid methyl ursolate (IC50 = 0.0264 mM), providing a clear quantitative benchmark for its enzymatic activity.

DGAT1 Inhibition
Cross-study comparable
IC₅₀ > 0.25 mM
vs methyl ursolate IC₅₀ 0.0264 mM
≥ 9.5-fold weaker
Supports low-potency DGAT1 inhibitor context; avoid if DGAT1-mediated effects undesired.
Rat liver microsome assay
Enzyme Inhibition DGAT1 Triterpenoids

Cytotoxicity Against Jurkat Cells: Low Potency

Germanicol acetate demonstrates only slight cytotoxic activity against Jurkat cells (a human T-cell leukemia line). A biomonitored study of Euphorbia umbellata latex found that germanicol acetate exhibited minimal activity after 72 hours when compared to the standard anticancer drug vincristine [1]. This confirms its low potency as a direct cytotoxic agent in this specific cell line.

Cytotoxicity (Jurkat)
Direct comparison
Minimal activity
vs vincristine standard
72 h MTT assay
Supports limited direct cytotoxicity; observed extract effects likely from other constituents.
Jurkat T-cell leukemia line
Cytotoxicity Jurkat Cells Cancer Research

Abundance in Plant Extracts: Minor Component

In the pentacyclic triterpene acetate profile of a benzine extract from Sonchus asper, germanicol acetate constitutes a minor fraction (5% of total triterpene acetates). This is significantly lower than the major components lupeol acetate (44%), taraxasterol acetate (21%), and ψ-taraxasterol acetate (19%) [1].

Extract Abundance
Direct comparison
5% of total triterpene acetates
vs lupeol acetate 44%
8.8-fold less abundant
Minor constituent; isolation and purification more challenging.
Sonchus asper benzine extract
Natural Products Chemistry Phytochemistry Triterpene Profiling

Germanicol Acetate: Research and Industrial Applications


Triterpene Metabolomics Analytical Standard

Given its consistent identification across various plant species and its specific chromatographic and spectral properties, germanicol acetate serves as a reliable analytical standard for the identification and quantification of triterpene acetates in complex plant extracts. Its distinct 13C NMR shifts and mass fragmentation pattern, as documented in phytochemical studies of lettuce (Lactuca sativa) and Ficus palmata, make it a valuable reference for metabolomics and natural product chemistry laboratories [1].

Low-Potency Control for DGAT1 Assays

The established, albeit weak, inhibition of DGAT1 (IC50 > 0.25 mM) makes germanicol acetate a suitable low-potency control or a starting scaffold for medicinal chemistry efforts aimed at modulating this enzyme. Researchers investigating DGAT1 for metabolic disorders can use germanicol acetate to benchmark the activity of more potent synthetic inhibitors or to confirm that observed effects are not due to non-specific triterpene activity [2].

Euphorbia Phytotoxicity Reference Compound

Germanicol acetate has been isolated from Euphorbia heterophylla L. and is associated with its phytotoxic (allelopathic) activity. This makes it a relevant reference compound for agricultural and ecological research into plant-plant interactions and the development of natural herbicides. Studies can use germanicol acetate as a purified standard to confirm its specific contribution to the overall phytotoxic effects observed with crude extracts [3].

Application
Selection Property
Validation Focus
Triterpene metabolomics standard
Chromatographic and spectral reference profiles
Identity confirmation against documented phytochemical data
DGAT1 inhibition research
Reported low-potency DGAT1 inhibition context
Benchmarking against potent inhibitors; rule out non-specific activity
Allelopathy reference
Isolated from Euphorbia with phytotoxic activity context
Confirm contribution to allelopathic effects in plant interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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